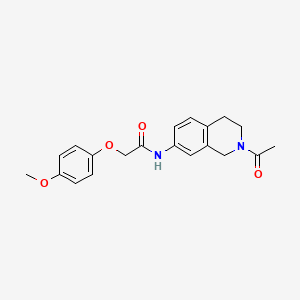

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide

描述

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroisoquinoline core substituted with an acetyl group at the 2-position and a 4-methoxyphenoxyacetamide moiety at the 7-position. The compound’s structure combines a bicyclic heterocycle with a phenoxyacetamide side chain, a design motif frequently explored in medicinal chemistry for targeting neurological and metabolic pathways.

属性

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14(23)22-10-9-15-3-4-17(11-16(15)12-22)21-20(24)13-26-19-7-5-18(25-2)6-8-19/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPYPYBQXSMOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Attachment of the Methoxyphenoxy Acetamide Group: This step involves the reaction of the acetylated tetrahydroisoquinoline with 4-methoxyphenoxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or aminated derivatives.

科学研究应用

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares structural similarities with two analogs documented in commercial and synthetic databases:

Table 1: Structural and Molecular Comparison

*Hypothetical molecular formula and weight for the target compound, calculated based on structural analogy to BI83117 and BG15567.

Key Observations:

- Substituent Effects: The 4-methoxyphenoxy group in the target compound introduces an ether oxygen and methoxy donor, likely enhancing solubility in polar solvents compared to BI83117’s 4-fluorophenyl group (electron-withdrawing) and BG15569’s sulfanyl group (moderate lipophilicity). Molecular Weight: The target compound’s higher molecular weight (354.40 vs. 326.36 for BI83117) reflects the addition of oxygen and methoxy groups. BG15569’s sulfur atom contributes to its higher molecular weight (358.43).

- Electronic Properties: The methoxy group in the target compound is electron-donating, which may stabilize aromatic π-systems or influence hydrogen-bonding interactions.

Functional Implications

- BI83117 : The 4-fluorophenyl group is a common bioisostere in drug design, often improving metabolic stability and membrane permeability. Its compact structure may favor blood-brain barrier penetration.

- Target Compound: The methoxyphenoxy group’s polarity may limit CNS penetration but improve solubility for oral administration. Its ether linkage could enhance hydrolytic stability compared to ester-based analogs.

Hypothetical Pharmacological Profiles

- BI83117 : Fluorinated acetamides are frequently explored as kinase inhibitors or neuroprotective agents.

- BG15569 : Sulfur-containing analogs may target cysteine protease enzymes or redox-sensitive pathways.

- Target Compound : The methoxy group’s polarity and hydrogen-bonding capacity could make it suitable for targeting extracellular receptors or soluble enzymes.

生物活性

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

Structural Characteristics

This compound features a tetrahydroisoquinoline core with an acetyl group and a 4-methoxyphenoxy substituent. The unique structural arrangement allows for enhanced interactions with biological targets, which may contribute to its diverse pharmacological effects.

The mechanism by which this compound exerts its biological effects involves interactions with specific receptors and enzymes. Notably, it has been studied for its potential as:

- Inhibitor of Enzymes : The compound may inhibit enzymes involved in cancer progression, such as cyclin-dependent kinases and dihydrofolate reductase.

- Receptor Modulator : It may act as an agonist or antagonist at various neurotransmitter receptors, including serotonin and histamine receptors.

1. Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Huh7 Hepatocellular | 5.67 ± 0.57 | Induces apoptosis and interferes with cell cycle progression |

| MCF-7 Breast Cancer | 10.25 ± 2.5 | Induces apoptosis via mitochondrial pathways |

| HT-29 Colon Cancer | 0.56 ± 0.01 | Inhibits proliferation and induces G1 phase arrest |

These findings suggest that the compound could be effective against various cancer types by targeting specific pathways involved in tumor growth and survival .

2. Neurological Effects

The compound has also shown promise in neurological studies:

- Serotonin Receptor Interaction : It exhibits partial agonist activity at the 5-HT1A receptor and antagonistic properties at the 5-HT2A receptor.

- Histamine Receptor Modulation : In vitro studies have demonstrated high affinity for human H3 receptors (K_i = 8.8 nM), indicating potential use in treating neurodegenerative disorders .

Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

-

In Vivo Study on Neurodegeneration :

- A rat model of NMDA-lesion-induced damage showed that treatment with this compound significantly reduced neurodegeneration in the dorsal hippocampus.

- The study highlighted the neuroprotective effects attributed to its interaction with glutamate receptors.

- Cancer Cell Proliferation Assay :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes:

Amide bond formation : Coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) activate the carboxyl group for nucleophilic attack by the tetrahydroisoquinoline amine .

Functional group introduction : Methoxyphenoxy groups are introduced via nucleophilic aromatic substitution or Ullmann-type coupling, requiring precise temperature control (60–80°C) and solvents like DMF or THF .

Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are critical for isolating the pure product .

- Key Parameters : Monitor reaction progress via TLC and HPLC. Optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of acetyl chloride) and reaction time (12–24 hours) .

Q. How should researchers characterize this compound’s purity and structural integrity using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the acetyl group (δ ~2.1–2.2 ppm for CH₃), methoxyphenoxy protons (δ ~6.8–7.4 ppm), and tetrahydroisoquinoline backbone .

- Mass Spectrometry (MS) : ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ peak). For example, a compound with a molecular weight of ~342 g/mol would show a peak at m/z 343 .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action, particularly its interaction with cyclin-dependent kinase 2 (CDK2)?

- Methodological Answer :

- In vitro binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) between the compound and CDK2. Include ATP-competitive inhibitors as controls .

- Kinase activity assays : Monitor phosphorylation of CDK2 substrates (e.g., histone H1) using radioactive (³²P-ATP) or fluorescence-based methods. Compare IC₅₀ values with known inhibitors like roscovitine .

- Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding poses. Validate with mutagenesis studies targeting key residues (e.g., Lys33, Glu51) in CDK2’s ATP-binding pocket .

Q. What strategies can resolve contradictions in bioactivity data across studies, such as varying IC₅₀ values in cancer cell lines?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. Use identical cell lines (e.g., MCF-7, HeLa) across labs .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenoxy with 4-chlorophenoxy) to correlate structure-activity relationships (SAR). Test solubility and membrane permeability via logP measurements .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and validate trends. Cross-reference with pharmacokinetic data (e.g., plasma stability, half-life) .

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, sulfonyl) to reduce logP. For example, replace the acetyl group with a sulfonamide to enhance water solubility .

- Prodrug strategies : Convert the acetamide to a hydrolyzable ester or carbamate to improve absorption. Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance circulation time. Characterize particle size (DLS) and drug release profiles (dialysis bag method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。